Neopentyl 2,3,5,6-tetramethylbenzoate

Catalog No.
S13290806
CAS No.
7499-55-0
M.F
C16H24O2
M. Wt
248.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neopentyl 2,3,5,6-tetramethylbenzoate

CAS Number

7499-55-0

Product Name

Neopentyl 2,3,5,6-tetramethylbenzoate

IUPAC Name

2,2-dimethylpropyl 2,3,5,6-tetramethylbenzoate

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

InChI

InChI=1S/C16H24O2/c1-10-8-11(2)13(4)14(12(10)3)15(17)18-9-16(5,6)7/h8H,9H2,1-7H3

InChI Key

WVOJUBWOSLBWCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)OCC(C)(C)C)C)C

Neopentyl 2,3,5,6-tetramethylbenzoate is an organic compound that belongs to the class of benzoates, characterized by its ester functional group derived from benzoic acid. The compound features a neopentyl group and four methyl substituents located at the 2, 3, 5, and 6 positions of the benzene ring. This unique structure contributes to its distinctive physical and chemical properties, including increased steric hindrance due to the bulky neopentyl and tetramethyl groups. Such steric effects often influence the compound's reactivity and interaction with biological systems .

Typical of esters. These include hydrolysis in the presence of water and acid or base catalysts to yield the corresponding alcohol (neopentanol) and benzoic acid. Additionally, it may participate in transesterification reactions where it can react with different alcohols to form new esters. The steric hindrance introduced by its bulky groups can slow down these reactions compared to less hindered esters .

Synthesis of neopentyl 2,3,5,6-tetramethylbenzoate can be achieved through several methods:

  • Esterification Reaction: The most straightforward method involves reacting neopentanol with tetramethylbenzoic acid under acidic conditions (e.g., sulfuric acid) to promote ester formation.
  • Transesterification: This method involves exchanging the alkoxy group of an existing ester with neopentanol in the presence of a catalyst.
  • Grignard Reaction: Another synthetic route could involve the formation of a Grignard reagent from neopentyl bromide followed by reaction with a suitable carbonyl compound derived from benzoic acid derivatives .

Neopentyl 2,3,5,6-tetramethylbenzoate finds applications primarily in:

  • Plasticizers: Due to its ability to enhance flexibility and durability in polymers.
  • Fragrance and Flavoring Agents: Its pleasant aromatic profile makes it suitable for use in perfumes and food products.
  • Chemical Intermediates: It serves as a precursor in the synthesis of various organic compounds used in pharmaceuticals and agrochemicals .

Neopentyl 2,3,5,6-tetramethylbenzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Neopentyl benzoateNeopentyl group attached to benzoateSimpler structure without methyl substitutions
TetramethylbenzoateFour methyl groups on a benzoateLacks the neopentyl group
Trimethyl 2-ethylbenzoateEthyl group and three methyl groups on benzoateDifferent alkyl substitution pattern
Diisobutyl phthalateTwo isobutyl groups on phthalateUsed primarily as a plasticizer

The uniqueness of neopentyl 2,3,5,6-tetramethylbenzoate lies in its combination of a bulky neopentyl group with multiple methyl substituents on the aromatic ring, which enhances its steric hindrance and potentially alters its reactivity compared to simpler esters or those with fewer bulky groups .

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

248.177630004 g/mol

Monoisotopic Mass

248.177630004 g/mol

Heavy Atom Count

18

UNII

ZZ49Z7P8ES

Dates

Modify: 2024-08-10

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